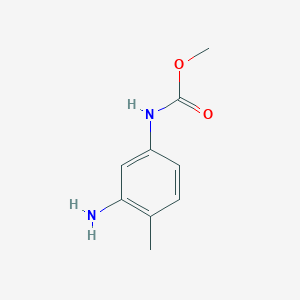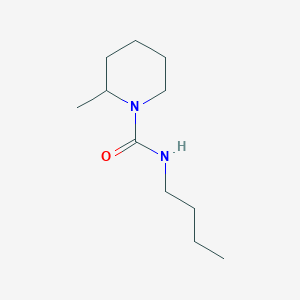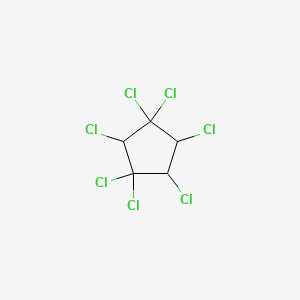
Heptachlorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptachlorocyclopentane is an organochlorine compound with the molecular formula C5H3Cl7. It is a derivative of cyclopentane, where seven hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptachlorocyclopentane can be synthesized through the chlorination of cyclopentane. The process involves the reaction of cyclopentane with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous flow process where cyclopentane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Heptachlorocyclopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptachlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have explored its effects on biological systems, particularly its potential as a pesticide.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptachlorocyclopentane involves its interaction with biological membranes and enzymes. The compound’s high chlorine content allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. This disruption can lead to cell death, making it effective as a pesticide.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated cyclopentane derivative with six chlorine atoms.
Pentachlorocyclopropane: A smaller ring structure with five chlorine atoms.
Uniqueness
Heptachlorocyclopentane is unique due to its high chlorine content, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in applications requiring long-term stability.
Properties
CAS No. |
69343-46-0 |
|---|---|
Molecular Formula |
C5H3Cl7 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,1,2,3,3,4,5-heptachlorocyclopentane |
InChI |
InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H |
InChI Key |
XCEUTYGYMGYCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
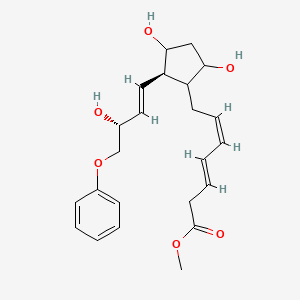
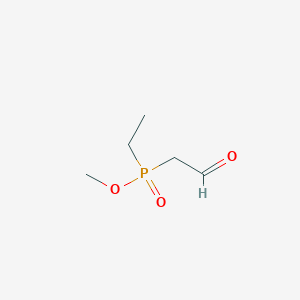
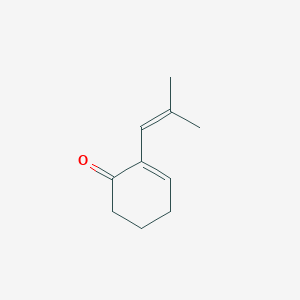
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)


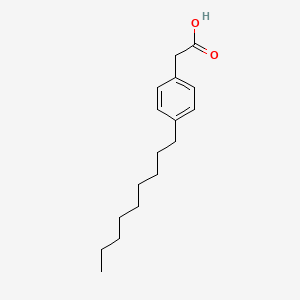
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

